molecular formula C16H14BrN3O4S2 B2835159 (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide CAS No. 865162-69-2

(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide

Cat. No.: B2835159
CAS No.: 865162-69-2
M. Wt: 456.33
InChI Key: AQRIIJHXDVJXSC-VLGSPTGOSA-N
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Description

(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties. The unique structure of this compound, which includes a bromine atom, an ethoxyethyl group, and a nitrothiophene moiety, contributes to its potential as a pharmacologically active agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

    Cyclization: Acidic or basic conditions depending on the desired cyclization pathway.

Major Products Formed

    Reduction of the nitro group: Formation of the corresponding amino derivative.

    Substitution of the bromine atom: Formation of various substituted benzo[d]thiazole derivatives.

    Cyclization products: Formation of complex heterocyclic compounds with potential biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide is unique due to its combination of a benzo[d]thiazole core, an ethoxyethyl group, and a nitrothiophene moiety. This unique structure contributes to its diverse biological activities and potential as a pharmacologically active agent.

Properties

IUPAC Name

N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O4S2/c1-2-24-8-7-19-11-4-3-10(17)9-13(11)26-16(19)18-15(21)12-5-6-14(25-12)20(22)23/h3-6,9H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRIIJHXDVJXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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